molecular formula C15H10N4O B1199806 3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one CAS No. 139339-02-9

3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one

Cat. No.: B1199806
CAS No.: 139339-02-9
M. Wt: 262.27 g/mol
InChI Key: NDDBRRFHXNPOLY-UHFFFAOYSA-N
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Preparation Methods

The preparation of KF 17625 involves several synthetic routes and reaction conditions. The specific details of the synthesis are proprietary, but generally, the process includes the following steps:

    Synthesis of the Core Structure: The core structure of KF 17625 is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity and stability.

    Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial production methods for KF 17625 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

KF 17625 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: KF 17625 can be reduced using common reducing agents, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KF 17625 has been explored for various scientific research applications, including:

Mechanism of Action

KF 17625 exerts its effects by inhibiting phosphoric diester hydrolases, enzymes that play a crucial role in various biological processes. By inhibiting these enzymes, KF 17625 can modulate the activity of specific biochemical pathways, leading to its therapeutic effects. The molecular targets of KF 17625 include the active sites of phosphoric diester hydrolases, where it binds and prevents the enzymes from catalyzing their reactions .

Properties

CAS No.

139339-02-9

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

5-phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C15H10N4O/c20-15-13-12(17-9-18-13)11-7-4-8-16-14(11)19(15)10-5-2-1-3-6-10/h1-9H,(H,17,18)

InChI Key

NDDBRRFHXNPOLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)NC=N4

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)NC=N4

139339-02-9

Synonyms

5-phenyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one
KF 17625
KF-17625
KF17625

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 28 was obtained according to the same procedure as in Example 4 except that Compound 27 obtained in Example 27 was used instead of Compound 3 (yield 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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